rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate
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Overview
Description
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl ring and an aminomethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with an aminomethyl group.
Formation of Carbamate: The aminomethyl-cyclohexyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Chemical Reactions Analysis
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, or interacting with cell membrane receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate ester used in organic synthesis.
N-Boc-protected amines: Commonly used in peptide synthesis and as intermediates in organic chemistry.
Cyclohexyl carbamates: Compounds with similar cyclohexyl structures but different functional groups.
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h11-12H,5-10,15H2,1-4H3 |
InChI Key |
KQNRZSLEAHVBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCC(CC1)CN |
Origin of Product |
United States |
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